![molecular formula C18H17N3O2 B1677499 N-Methyl-2-Naphthamid, 6-(7-Hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)- CAS No. 426219-18-3](/img/structure/B1677499.png)
N-Methyl-2-Naphthamid, 6-(7-Hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-
Übersicht
Beschreibung
Orteronel (TAK-700): ist ein experimenteller, oraler, nicht-steroidaler, selektiver, reversibler Inhibitor der 17,20-Lyase, einem Schlüsselenzym bei der Produktion androgener Hormone . Es wurde hauptsächlich auf seine potenzielle Anwendung bei der Behandlung von metastasiertem, kastrationsresistentem Prostatakrebs untersucht .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide is C18H17N3O2, with a molecular weight of approximately 307.35 g/mol. The compound consists of a pyrrolo[1,2-c]imidazole ring and a naphthalene moiety, which contribute to its reactivity and biological activity. The hydroxyl group at the 7-position enhances solubility and may facilitate interactions with biological targets through hydrogen bonding.
Biological Activities
Anticancer Potential
Research indicates that compounds similar to 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide may inhibit specific kinases involved in cancer progression. The structural features suggest that this compound could interact with protein kinases and receptors in signaling pathways related to cell growth and differentiation. Preliminary studies have shown that derivatives of pyrrolo[1,2-c]imidazole compounds exhibit notable anti-cancer properties, particularly against various cancer cell lines such as K562 and MCF-7 .
Neuroprotective Effects
The compound's potential neuroprotective effects are attributed to its ability to interact with neurotransmitter systems. Research into similar compounds has demonstrated their efficacy in protecting neuronal cells from oxidative stress and apoptosis, indicating that 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide may offer therapeutic benefits for neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with modified side chains or functional groups. These modifications can enhance biological activity or selectivity against specific targets. For example:
Compound Name | Structural Features | Notable Activities |
---|---|---|
6-(7-Hydroxy-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-naphthamide | Lacks dihydro group | Potential anti-inflammatory |
5-(Hydroxymethyl)-6-(pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-naphthamide | Hydroxymethyl instead of hydroxyl | Neuroprotective effects |
6-(Benzyl)-N-methyl-naphthamide | Different side chain | Anticancer properties |
These derivatives maintain the core structure while offering varied biological activities that can be explored further in research settings.
Wirkmechanismus
Target of Action
The primary target of this compound is Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .
Mode of Action
The compound interacts with RIPK1, inhibiting its activity . This interaction likely involves the compound binding to an allosteric pocket of RIPK1, serving as a type III inhibitor . The inhibition of RIPK1 can lead to changes in cellular signaling pathways, affecting cell survival and death .
Biochemical Pathways
Given the target of action, it’s likely that the compound impacts pathways related to necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound could disrupt the signaling events leading to necroptosis, thereby preventing cell death .
Pharmacokinetics
Similar compounds have been shown to have potent activity in both human and mouse cellular assays , suggesting that they may have favorable absorption, distribution, metabolism, and excretion properties
Result of Action
The inhibition of RIPK1 by this compound can lead to a decrease in necroptosis, potentially providing a therapeutic benefit in conditions where excessive cell death is detrimental . For example, necroptosis inhibitors have emerged as a promising strategy to mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Biochemische Analyse
Biochemical Properties
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide: plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis . This interaction is crucial as it can potentially mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers.
Cellular Effects
The effects of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of RIPK1 can prevent necroptosis, thereby protecting cells from programmed necrosis . This compound also affects other cellular pathways, potentially altering the expression of genes involved in inflammation and cell survival.
Molecular Mechanism
At the molecular level, 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide exerts its effects through specific binding interactions with biomolecules. It binds to the allosteric pocket of RIPK1, acting as a type III inhibitor . This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for necroptosis. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide change over time. Studies have shown that the compound is relatively stable, but its activity can decrease due to degradation . Long-term exposure to this compound in vitro has demonstrated sustained inhibition of necroptosis, although the exact duration of its effectiveness can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide vary with different dosages in animal models. At lower doses, it effectively inhibits necroptosis without significant toxicity . At higher doses, adverse effects such as toxicity and off-target interactions may occur. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide: is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, potentially influencing cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which can impact its effectiveness and potential side effects. Understanding these transport mechanisms is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules and improve its therapeutic efficacy.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Orteronel beinhaltet die Bildung einer Pyrrolo[1,2-c]imidazol-Kernstruktur. Die wichtigsten Schritte beinhalten die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen, um die gewünschte heterozyklische Verbindung zu bilden .
Industrielle Produktionsverfahren: Die industrielle Produktion von Orteronel beinhaltet typischerweise eine mehrstufige organische Synthese, einschließlich Reinigungs- und Kristallisationsprozessen, um die Reinheit und Wirksamkeit der Verbindung sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Orteronel unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu dehydrierten Formen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Abirateron: Ein weiterer 17,20-Lyase-Inhibitor, der zur Behandlung von Prostatakrebs eingesetzt wird.
Einzigartigkeit von Orteronel:
- Orteronel ist einzigartig in seiner Selektivität für 17,20-Lyase gegenüber anderen Enzymen wie 17α-Hydroxylase, wodurch die Notwendigkeit einer gleichzeitigen Steroidanwendung reduziert wird .
- Es hat in klinischen Studien vielversprechende Ergebnisse gezeigt, um den prostataspezifischen Antigenspiegel zu senken und das progressionsfreie Überleben zu verbessern .
Biologische Aktivität
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide, commonly referred to as Orteronel (CAS No. 426219-18-3), is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C18H17N3O2 |
Molecular Weight | 307.35 g/mol |
CAS Number | 426219-18-3 |
Purity | ≥ 98% |
Storage Conditions | Sealed in dry, store at -20°C |
Orteronel functions primarily as a selective inhibitor of the enzyme CYP17A1, which is critical in androgen biosynthesis. By inhibiting this enzyme, Orteronel effectively lowers androgen levels, which is particularly beneficial in the treatment of androgen-dependent prostate cancer.
Anticancer Effects
Research has demonstrated that Orteronel exhibits potent antitumor activity against prostate cancer cells. In vitro studies indicate that it significantly inhibits cell proliferation and induces apoptosis in androgen-independent prostate cancer cell lines. The compound's effectiveness is attributed to its ability to disrupt androgen signaling pathways.
Case Studies
- Clinical Trials : In a Phase II clinical trial involving patients with metastatic castration-resistant prostate cancer, Orteronel showed promising results in reducing prostate-specific antigen (PSA) levels and improving overall survival rates. These findings suggest its potential as a viable treatment option for advanced prostate cancer .
- Combination Therapy : A study explored the effects of combining Orteronel with other therapeutic agents. Results indicated that this combination enhanced the overall anticancer efficacy compared to monotherapy, highlighting its role in synergistic treatment strategies .
Pharmacokinetics
Orteronel displays favorable pharmacokinetic properties, including:
- Absorption : Rapidly absorbed with peak plasma concentrations reached within 2 hours post-administration.
- Metabolism : Primarily metabolized by hepatic enzymes with a half-life of approximately 8 hours.
- Elimination : Excreted mainly via urine and feces.
Safety Profile
While Orteronel is generally well-tolerated, some adverse effects have been reported:
- Fatigue
- Hypertension
- Diarrhea
Monitoring and management of these side effects are crucial during treatment.
Eigenschaften
IUPAC Name |
6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFIJIOIVJZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426219-23-0 | |
Record name | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.